Diastereoselective Hydrogenation Yield and Selectivity: Octahydroquinolin-2(1H)-ones vs. Hexahydroindolin-2(3H)-ones
In a direct head-to-head study by Schiwek et al. (2020), twelve octahydro-2(1H)-quinolinones were synthesized via Rh-catalyzed hydrogenation of 3,4-dihydroquinol-2-ones, achieving yields of 87–96% with diastereomeric ratios (dr) ranging from 64:36 to >99:1 [1]. Under identical catalytic conditions (Cy(CAAC)Rh(cod)Cl, TFE, 50 °C, 50 bar H₂), the analogous twenty-one hexahydroindolin-2(3H)-ones were obtained in 70–99% yield with dr = 83:17 to >99:1, reflecting the five-membered ring's inherently higher stereochemical control [1]. The major diastereomer in all octahydroquinolinone products exhibited an all-cis hydrogen arrangement at C4a and C8a, confirmed by single-crystal X-ray crystallography for products 5d and 5f [1]. The reduced stereoselectivity observed with six-membered piperidinone rings (octahydroquinolinones) versus five-membered pyrrolidinone rings (hexahydroindolinones) is attributed to the higher flexibility of the larger ring system [1].
| Evidence Dimension | Hydrogenation yield and diastereoselectivity |
|---|---|
| Target Compound Data | Octahydro-2(1H)-quinolinones: 87–96% yield; dr = 64:36 to >99:1; all-cis configuration at C4a/C8a |
| Comparator Or Baseline | Hexahydroindolin-2(3H)-ones: 70–99% yield; dr = 83:17 to >99:1; all-cis configuration at C3a/C7a |
| Quantified Difference | Yield: comparable (87–96% vs. 70–99%); Diastereoselectivity: reduced with six-membered ring (lower-bound dr 64:36 vs. 83:17) due to greater ring flexibility |
| Conditions | Cy(CAAC)Rh(cod)Cl catalyst, 2,2,2-trifluoroethanol (TFE), 50 °C, 50 bar H₂, autoclave with molecular sieves |
Why This Matters
This data defines the achievable stereochemical purity for octahydroquinolin-2(1H)-one synthesis via catalytic hydrogenation, enabling procurement decisions based on required dr thresholds rather than generic catalyst selection.
- [1] Schiwek, C. H.; Jandl, C.; Bach, T. Diastereoselective Rhodium-Catalyzed Hydrogenation of 2-Oxindoles and 3,4-Dihydroquinolones. Org. Lett. 2020, 22, 9466–9470. DOI: 10.1021/acs.orglett.0c03427. View Source
